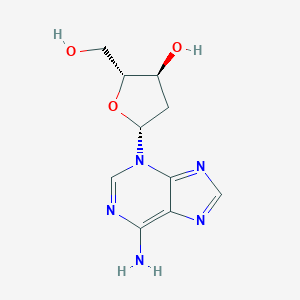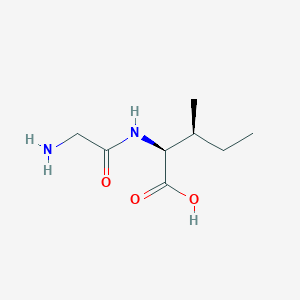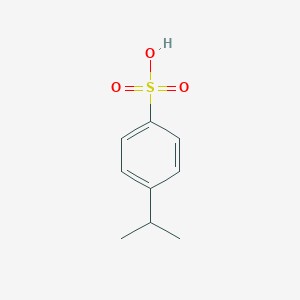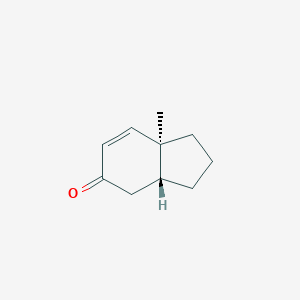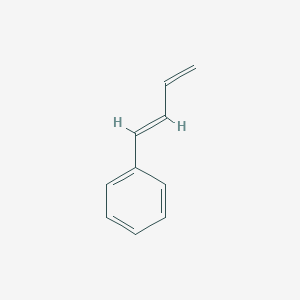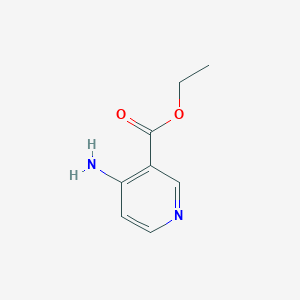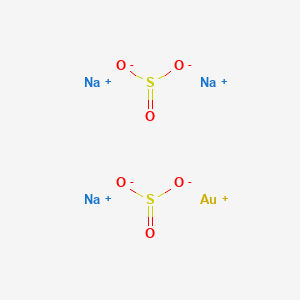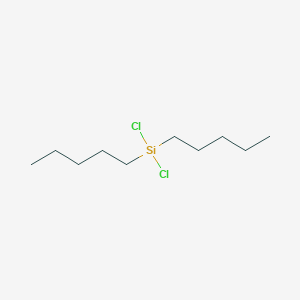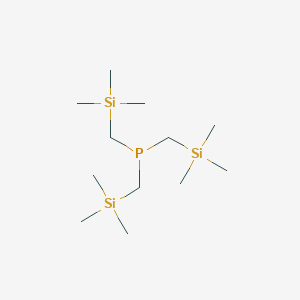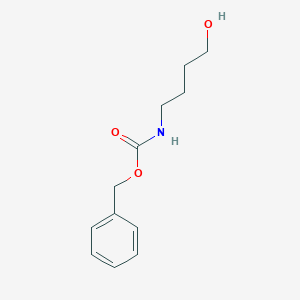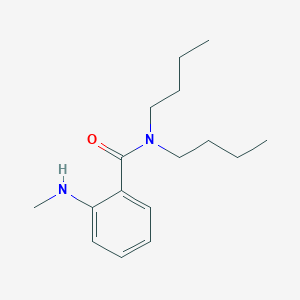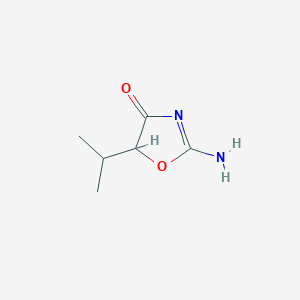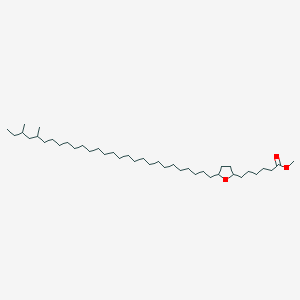
2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester is a compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound is a derivative of furan fatty acid, which is known for its anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of 2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. In addition, it may activate certain signaling pathways that lead to apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester has several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, it has been found to induce apoptosis in cancer cells and inhibit their growth. Furthermore, it has been suggested that this compound may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential side effects.
Orientations Futures
There are several future directions for research on 2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other fields such as neurodegenerative diseases. Furthermore, it may be beneficial to investigate the potential side effects of this compound and its safety profile. Finally, research on the synthesis and optimization of this compound may lead to the development of more effective and efficient drugs.
Méthodes De Synthèse
The synthesis of 2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester can be achieved through a multi-step process. First, furan fatty acid is obtained from plant oils such as linseed oil or by chemical synthesis. Then, the furan fatty acid is converted into 2-furanhexanoic acid through esterification with methanol. Finally, 5-(24,26-dimethyloctacosyl)tetrahydro- is added to the 2-furanhexanoic acid to obtain the final product, 2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester.
Applications De Recherche Scientifique
2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester has been shown to have potential therapeutic applications in various fields of research. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and asthma. Furthermore, it has been suggested that this compound may have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
18082-14-9 |
|---|---|
Nom du produit |
2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester |
Formule moléculaire |
C41H80O3 |
Poids moléculaire |
621.1 g/mol |
Nom IUPAC |
methyl 6-[5-(24,26-dimethyloctacosyl)oxolan-2-yl]hexanoate |
InChI |
InChI=1S/C41H80O3/c1-5-37(2)36-38(3)30-26-23-21-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22-24-27-31-39-34-35-40(44-39)32-28-25-29-33-41(42)43-4/h37-40H,5-36H2,1-4H3 |
Clé InChI |
VUCKFHUKIHWCCU-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCCCCCCCCCCCCCCCCC1CCC(O1)CCCCCC(=O)OC |
SMILES canonique |
CCC(C)CC(C)CCCCCCCCCCCCCCCCCCCCCCCC1CCC(O1)CCCCCC(=O)OC |
Synonymes |
5-(24,26-Dimethyloctacosyl)tetrahydro-2-furanhexanoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



